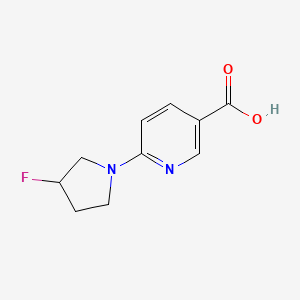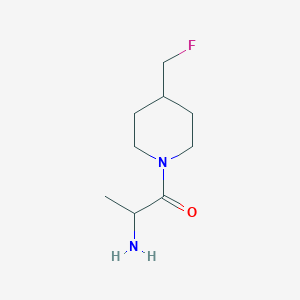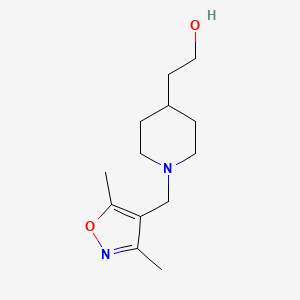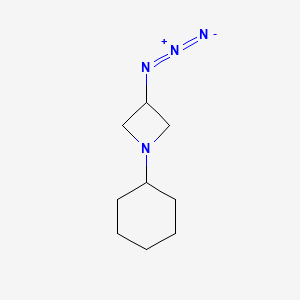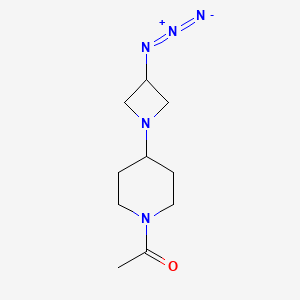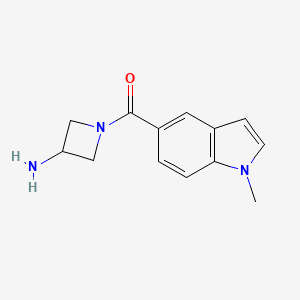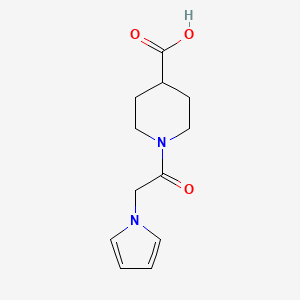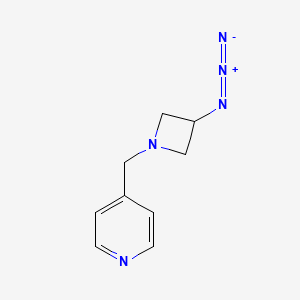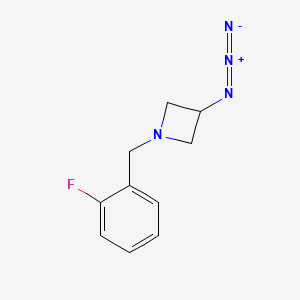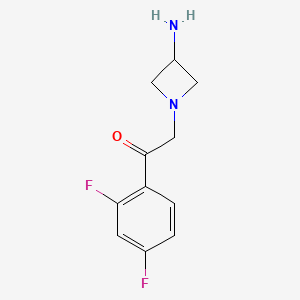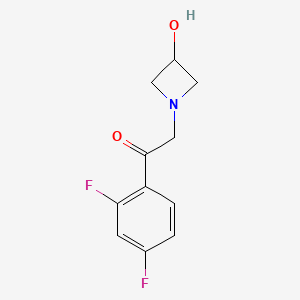![molecular formula C11H24N2 B1488922 叔丁基[(1-甲基哌啶-3-基)甲基]胺 CAS No. 1247691-01-5](/img/structure/B1488922.png)
叔丁基[(1-甲基哌啶-3-基)甲基]胺
描述
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine (TBMPMA) is an organic compound belonging to the class of tertiary amines. It is a colorless liquid with a characteristic ammonia-like odor. TBMPMA is used as a catalyst in organic synthesis and as a reagent in various laboratory experiments. It is also used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and industrial materials.
科学研究应用
吡唑衍生物的合成
“叔丁基[(1-甲基哌啶-3-基)甲基]胺”可用于合成吡唑衍生物 . 吡唑是一种五元杂环化合物,在相邻位置包含两个氮原子。 吡唑衍生物由于其广泛的生理和药理活性而受到更多关注 .
活性药物成分的制备
N-杂环胺,如“叔丁基[(1-甲基哌啶-3-基)甲基]胺”,是制备活性药物成分、生物活性分子、天然产物和农用化学品的关键前体 .
N-杂环胺的合成
该化合物可用于合成新型N-杂环胺。 这些胺是药物发现和现代有机合成中的宝贵构建单元 .
还原胺化
“叔丁基[(1-甲基哌啶-3-基)甲基]胺”可用于还原胺化,还原胺化是一种在制药行业中常用的方法,用于构建C–N键,因为它操作简单 .
吡唑基亚胺的合成
该化合物可用于合成N-吡唑基亚胺 . 这些亚胺是合成各种杂环化合物的重要的中间体 .
缩合反应
作用机制
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels . This interaction could potentially alter the electrical activity of cells, affecting their function.
Biochemical Pathways
The regulation of crmp2, as seen in similar compounds, can influence axonal guidance and neuronal growth cone collapse , suggesting a potential role in neural development and function.
Result of Action
The regulation of voltage-gated sodium channels and crmp2, as seen in similar compounds, could potentially alter cellular electrical activity and influence neural development and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine . .
实验室实验的优点和局限性
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, it is easy to handle, and it is relatively non-toxic. It is also relatively unreactive and does not react with most organic compounds. However, it is not very soluble in water and has limited solubility in organic solvents.
未来方向
There are several potential future directions for research involving Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine. One possibility is to investigate its use as a catalyst in a variety of organic reactions, including the synthesis of pharmaceuticals, agrochemicals, and industrial materials. Another possibility is to investigate its use in the synthesis of novel organic compounds. Additionally, further research could be done to investigate the structure and reactivity of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine and its complexes with transition metals. Finally, further research could be done to investigate the kinetics and thermodynamics of chemical reactions involving Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine.
生化分析
Biochemical Properties
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzyme, thereby affecting its function.
Cellular Effects
The effects of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These changes can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation.
Molecular Mechanism
At the molecular level, Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, it may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can remain stable for extended periods, but it may degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction.
Metabolic Pathways
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the endoplasmic reticulum, where it can affect protein synthesis and folding.
属性
IUPAC Name |
2-methyl-N-[(1-methylpiperidin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)12-8-10-6-5-7-13(4)9-10/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULGIXNZTXLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


